molecular formula C14H13BrN6O2 B4321498 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4321498
M. Wt: 377.20 g/mol
InChI Key: CQNKSSNAEHJWIA-UHFFFAOYSA-N
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Description

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of pyrazole, pyridine, and oxadiazole moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromo substituent. The oxadiazole ring can be synthesized via cyclization reactions involving nitriles and hydrazides under acidic or basic conditions. The final step involves coupling the pyrazole and oxadiazole intermediates with the pyridine moiety under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce oxides, amines, or alcohols .

Scientific Research Applications

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of multiple heteroatoms and functional groups allows for diverse interactions with biological molecules, contributing to its broad range of biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline
  • ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
  • 2,6-bis(1,2,3-triazol-4-yl)pyridine

Uniqueness

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of pyrazole, pyridine, and oxadiazole moieties, which provide a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-(2-pyridin-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN6O2/c15-10-7-18-21(8-10)9-12-19-14(23-20-12)13(22)17-6-4-11-3-1-2-5-16-11/h1-3,5,7-8H,4,6,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNKSSNAEHJWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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